molecular formula C8H16OS2 B14411855 [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol CAS No. 84350-66-3

[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14411855
CAS No.: 84350-66-3
M. Wt: 192.3 g/mol
InChI Key: HBVAOANVIFYOGE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is an organic compound with the molecular formula C8H16OS2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the dithiolane ring. One common method involves the use of (2R,4R)-2-iodo-4-methylhexane as a starting material. This compound undergoes a substitution reaction in the presence of methanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets through its dithiolane ring and hydroxyl group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can be compared with other dithiolane-containing compounds:

    This compound: Unique due to its specific stereochemistry and butyl substituent.

    1,3-dithiolane-2-thione: Lacks the hydroxyl group and butyl substituent, leading to different reactivity and applications.

    1,3-dithiolane-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical properties and uses.

Properties

CAS No.

84350-66-3

Molecular Formula

C8H16OS2

Molecular Weight

192.3 g/mol

IUPAC Name

[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C8H16OS2/c1-2-3-4-8-10-6-7(5-9)11-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

HBVAOANVIFYOGE-HTQZYQBOSA-N

Isomeric SMILES

CCCC[C@@H]1SC[C@H](S1)CO

Canonical SMILES

CCCCC1SCC(S1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.